molecular formula C21H21N3O3S B2665723 ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate CAS No. 552822-00-1

ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B2665723
CAS RN: 552822-00-1
M. Wt: 395.48
InChI Key: WIPOGSAAJXCKTO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many drugs .


Synthesis Analysis

Imidazole derivatives can be synthesized through a variety of methods. For example, one method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The imidazole ring in this compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can show a wide range of chemical reactions, largely due to the presence of the imidazole ring. This ring can participate in various reactions due to its amphoteric nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate highlights innovative synthetic routes and chemical transformations. For instance, the study of sym-tetrazine chemistry includes reactions involving ethyl benzoate thiocarbohydrazone derivatives, leading to the synthesis of various heterocyclic compounds with potential applications in material science and pharmaceuticals (Postovskii et al., 1977). Similarly, research on 4-pyrazolylbenzoates and their hydrogen-bonded supramolecular structures offers insights into the design of new materials and molecular devices (Portilla et al., 2007).

Potential Biological Activities

Compounds related to this compound have been explored for their antimicrobial and antifungal properties. A study on new quinazolines as potential antimicrobial agents exemplifies this application, showcasing the synthesis and characterization of compounds with significant activity against various bacteria and fungi (Desai et al., 2007). Another research effort focused on the synthesis of indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono]ethanoates demonstrates the potential for discovering novel antifungal agents (Ergenç et al., 1990).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole derivatives, like the compound you mentioned, is a promising area for future research.

properties

IUPAC Name

ethyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-20(26)16-9-11-17(12-10-16)23-19(25)14-28-21-22-13-18(24(21)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOGSAAJXCKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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